molecular formula C16H13NO2S B11727559 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile

2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B11727559
M. Wt: 283.3 g/mol
InChI Key: FNINFSCCAFFLKK-UHFFFAOYSA-N
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Description

2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a thiophene ring substituted with an acetyl group, a methoxy-substituted phenyl ring, and a nitrile group. Compounds with such structures are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 5-acetylthiophene-2-carbaldehyde and 3-methoxybenzyl cyanide in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-(5-Carboxythiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile.

    Reduction: 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enamine.

    Substitution: 2-(5-Acetylthiophen-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile depends on its specific biological target. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Acetylthiophen-2-yl)-3-phenylprop-2-enenitrile: Lacks the methoxy group on the phenyl ring.

    2-(5-Acetylthiophen-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Has the methoxy group at a different position on the phenyl ring.

Uniqueness

2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H13NO2S/c1-11(18)15-6-7-16(20-15)13(10-17)8-12-4-3-5-14(9-12)19-2/h3-9H,1-2H3

InChI Key

FNINFSCCAFFLKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=CC(=CC=C2)OC)C#N

Origin of Product

United States

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